A Comprehensive Technical Guide to 13C Labeled 4-Hydroxybenzoic Acid
A Comprehensive Technical Guide to 13C Labeled 4-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties, applications, and analysis of 13C labeled 4-hydroxybenzoic acid. This stable isotope-labeled compound is a crucial tool in a variety of research fields, including metabolic studies, pharmacokinetic analysis, and environmental science. Its use as an internal standard in mass spectrometry-based quantification ensures accuracy and precision in experimental results.
Core Physicochemical Properties
13C labeled 4-hydroxybenzoic acid is available in several isotopic forms, primarily with the 13C label incorporated into the benzene ring or the carboxyl group. The choice of labeling pattern depends on the specific experimental requirements, such as tracing metabolic fates or for use as an internal standard in mass spectrometry. The key physicochemical properties of various commercially available forms are summarized below for easy comparison. Unlabeled 4-hydroxybenzoic acid is included as a reference.
Table 1: Physicochemical Properties of Unlabeled and 13C Labeled 4-Hydroxybenzoic Acid Variants
| Property | 4-Hydroxybenzoic Acid (Unlabeled) | 4-Hydroxybenzoic acid-(phenyl-13C6) | 4-Hydroxybenzoic acid-13C7 | 4-Hydroxybenzoic acid (carboxyl-13C) |
| CAS Number | 99-96-7[1][2] | 287399-29-5[3][4] | 287399-28-4[5] | 146672-02-8[6] |
| Molecular Formula | C₇H₆O₃ | ¹³C₆CH₆O₃ | ¹³C₇H₆O₃ | C₆H₆¹³CO₃ |
| Molecular Weight ( g/mol ) | 138.12[1] | 144.08[3][4] | 145.07[5] | 139.11[6] |
| Melting Point (°C) | 214.5[1][2] | 214-215[3] | 214-215[5] | Not specified |
| Boiling Point (°C) | Decomposes[2] | Not specified | Not specified | Not specified |
| Appearance | White crystalline solid[2] | Solid[3] | Solid[5] | Not specified |
| Isotopic Purity | N/A | ≥99 atom % 13C[3][4] | ≥99 atom % 13C[5] | 99%[6] |
| Chemical Purity | ≥99% | ≥98%[4] | 99% (CP)[5] | 98%[6] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone[1][2]. | May dissolve in DMSO. | Not specified | Not specified |
Signaling and Metabolic Pathways
4-Hydroxybenzoic acid is a key molecule in several biological pathways. Its 13C labeled counterpart is invaluable for tracing its course and understanding the dynamics of these processes.
Ubiquinone (Coenzyme Q10) Biosynthesis
4-Hydroxybenzoic acid is a fundamental precursor in the biosynthesis of ubiquinone (Coenzyme Q10), a vital component of the electron transport chain. The pathway involves a series of enzymatic modifications to the 4-hydroxybenzoic acid molecule.
Caption: Ubiquinone biosynthesis pathway from chorismate via 4-hydroxybenzoic acid.
Quorum Sensing in Shigella sonnei
Recent research has identified 4-hydroxybenzoic acid as a signaling molecule in the quorum-sensing system of the pathogenic bacterium Shigella sonnei. This signaling pathway regulates the expression of genes related to virulence and biofilm formation.[1][2][4][6][7][8]
Caption: 4-Hydroxybenzoic acid-mediated quorum sensing in Shigella sonnei.
Experimental Protocols
The use of 13C labeled 4-hydroxybenzoic acid is central to a number of analytical and synthetic procedures. Below are detailed methodologies for its application as an internal standard, in metabolic flux analysis, and in the synthesis of labeled parabens.
Protocol 1: Quantification of 4-Hydroxybenzoic Acid in Biological Samples using Isotope Dilution LC-MS/MS
This protocol describes the use of 13C6 labeled 4-hydroxybenzoic acid as an internal standard for the accurate quantification of endogenous 4-hydroxybenzoic acid in plasma samples.
1. Materials and Reagents:
-
4-Hydroxybenzoic acid (analytical standard)
-
4-Hydroxybenzoic acid-(phenyl-13C6) (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
2. Preparation of Standard and Internal Standard Stock Solutions:
-
4-Hydroxybenzoic Acid Stock (1 mg/mL): Accurately weigh 10 mg of 4-hydroxybenzoic acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of 4-hydroxybenzoic acid-(phenyl-13C6) and dissolve in 1 mL of methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge briefly, and transfer to an HPLC vial.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-hydroxybenzoic acid from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
4-Hydroxybenzoic acid: m/z 137 -> 93
-
4-Hydroxybenzoic acid-(phenyl-13C6): m/z 143 -> 99
-
-
Data Analysis: Quantify the analyte by the ratio of its peak area to the peak area of the internal standard. Create a calibration curve using known concentrations of the unlabeled standard spiked into the matrix.
Experimental Workflow:
Caption: Workflow for quantification of 4-hydroxybenzoic acid using LC-MS/MS.
Protocol 2: Metabolic Flux Analysis using 13C Labeled 4-Hydroxybenzoic Acid
This protocol outlines a general approach for tracing the metabolic fate of 4-hydroxybenzoic acid in a cell culture system.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., bacteria, yeast, or mammalian cells) in a suitable growth medium.
-
At a specific growth phase (e.g., mid-log phase), replace the medium with a fresh medium containing a known concentration of 13C labeled 4-hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid-(phenyl-13C6)).
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to monitor the dynamics of label incorporation.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, adding cold methanol or by filtration and freezing in liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Separate the polar and nonpolar phases by centrifugation.
-
Collect the polar phase containing the metabolites of interest.
-
Dry the extracts under vacuum or nitrogen.
3. Derivatization (for GC-MS analysis):
-
Derivatize the dried metabolite extracts to increase their volatility for gas chromatography. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate at an elevated temperature (e.g., 60°C) to ensure complete derivatization.
4. Mass Spectrometry Analysis:
-
GC-MS: Analyze the derivatized samples to determine the mass isotopomer distribution of downstream metabolites.
-
LC-MS/MS: Analyze the underivatized polar extracts to identify and quantify labeled metabolites.
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Determine the mass isotopomer distributions for key metabolites.
-
Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate the intracellular fluxes.
Protocol 3: Synthesis of 13C Labeled Ethyl Paraben
This protocol describes the synthesis of ethyl paraben-(phenyl-13C6) from 4-hydroxybenzoic acid-(phenyl-13C6) via Fischer esterification.[9][10]
1. Materials and Reagents:
-
4-Hydroxybenzoic acid-(phenyl-13C6)
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
2. Procedure:
-
In a round-bottom flask, dissolve 100 mg of 4-hydroxybenzoic acid-(phenyl-13C6) in 5 mL of anhydrous ethanol.
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 10 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of water and 10 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Wash again with 10 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
11. Characterization:
-
Confirm the identity and purity of the synthesized ethyl paraben-(phenyl-13C6) using NMR spectroscopy and mass spectrometry.
This guide provides a foundational understanding of 13C labeled 4-hydroxybenzoic acid and its applications. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details.
References
- 1. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei (2023) | Mingfang Wang | 2 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
